Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide
Description
Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide (C26H22BrFP) is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a (3-fluorophenyl)methyl group and a bromide counterion. The 3-fluorophenyl moiety introduces electronic and steric effects that influence its physicochemical properties and biological activity. This compound is synthesized via nucleophilic substitution, typically by reacting (3-fluorophenyl)methyl bromide with triphenylphosphine under thermal conditions .
Properties
IUPAC Name |
(3-fluorophenyl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGTZHIDUICFLA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrFP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441282 | |
| Record name | Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89302-81-8 | |
| Record name | Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Phosphonium compounds, particularly those with triphenyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide is noteworthy for its potential applications in cancer therapy and antimicrobial activity. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
1. Overview of Phosphonium Compounds
Phosphonium salts are quaternary ammonium compounds characterized by a phosphorus atom bonded to four organic groups. Their unique structure allows them to interact with biological membranes, making them valuable in drug design and delivery systems.
2.1 Cytotoxicity
Phosphonium compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that phosphonium salts can be more potent than traditional chemotherapeutics like cisplatin.
- Cytotoxicity Data : A comparative study indicated that certain phosphonium salts exhibited IC50 values significantly lower than those of cisplatin against HeLa cells, suggesting enhanced potency.
| Compound | IC50 (μM) HeLa | IC50 (μM) K562 | Reference |
|---|---|---|---|
| Phosphonium bromide (Compound 8) | <5 | Inactive | |
| Cisplatin | 55 | - |
The mechanism by which phosphonium compounds exert their cytotoxic effects is believed to involve mitochondrial targeting. These compounds can accumulate in mitochondria due to their positive charge, leading to the disruption of mitochondrial function and induction of apoptosis in cancer cells.
- Mitochondrial Targeting : Research indicates that triphenylphosphonium-based compounds can alter redox signaling pathways in cancer cells, enhancing their antiproliferative effects .
3. Antimicrobial Activity
Phosphonium salts have also been evaluated for their antimicrobial properties. A study focusing on phosphonium ionic liquids demonstrated effective antibacterial activity against resistant strains of Acinetobacter baumannii.
- Antibacterial Efficacy : The synthesized phosphonium ionic liquids showed promising results in vitro, suggesting their potential as lead structures for developing new antibacterial agents .
4.1 Cancer Cell Line Studies
In a notable study, various phosphonium salts were screened for their cytotoxicity against HeLa and K562 cancer cell lines. The results highlighted the superior potency of certain phosphonium derivatives compared to established chemotherapeutics:
- Study Findings : The compound [(3-fluorophenyl)methyl]triphenylphosphonium bromide was found to induce significant apoptosis in HeLa cells, as evidenced by caspase-3/7 assay results .
4.2 Antioxidant Properties
In addition to their cytotoxic effects, some phosphonium compounds exhibit antioxidant properties, which may contribute to their biological activity by mitigating oxidative stress in cells .
5. Conclusion
This compound is a promising compound with significant biological activity, particularly in cancer treatment and antimicrobial applications. Its ability to target mitochondria and induce apoptosis presents a valuable avenue for further research and development in therapeutic contexts.
Scientific Research Applications
Anticancer Applications
Phosphonium salts have been extensively studied for their cytotoxic properties against cancer cell lines. Research indicates that certain phosphonium compounds can selectively accumulate in the mitochondria of cancer cells, leading to enhanced cytotoxicity. A study demonstrated that phosphonium salts with halogen anions exhibited significantly higher potency against HeLa cancer cells compared to traditional chemotherapeutics like cisplatin. For instance, compounds similar to the target compound showed IC50 values considerably lower than those of cisplatin, suggesting their potential as effective anticancer agents .
Case Study: Cytotoxicity Against HeLa Cells
- Compound Tested : n-butyl-n-hexadecylphosphonium bromide
- IC50 Value : <5 μM after 24 hours
- Comparison : 10 times more potent than cisplatin
This finding positions phosphonium salts as promising candidates for targeted cancer therapies, particularly in cases where conventional treatments fail.
Antibacterial Properties
Phosphonium ionic liquids have also been evaluated for their antibacterial activity, particularly against antibiotic-resistant strains such as Acinetobacter baumannii. Experimental studies have shown that these ionic liquids possess notable antibacterial and antioxidant properties, making them suitable candidates for developing new antimicrobial agents .
Key Findings:
- Efficacy : Phosphonium ionic liquids demonstrated significant activity against resistant bacterial strains.
- Mechanism : Their lipophilic nature allows them to disrupt bacterial membranes effectively.
Applications in Materials Science
In materials science, phosphonium salts are utilized in the development of advanced materials such as organic solar cells and catalysts. Their ability to function as phase-transfer catalysts enhances the solubility and reactivity of various substrates in organic reactions.
Recent Developments:
- Organic Solar Cells : Research has shown that phosphonium salts can be integrated into the cathode interlayers of organic solar cells, improving their efficiency and stability .
- Catalytic Properties : Phosphonium salts facilitate reactions by enhancing the transport of charged species across membranes, thereby increasing reaction rates in synthetic processes .
Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Anticancer Research | Cytotoxic agents against cancer cell lines | Higher potency than cisplatin; mitochondrial targeting |
| Antibacterial Agents | Treatment against resistant bacterial strains | Significant antibacterial activity demonstrated |
| Materials Science | Components in organic solar cells and catalysts | Improved efficiency and reaction rates |
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The 3-fluorophenyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., 4-methoxybenzyl), improving membrane permeability. Trifluoromethyl groups further increase hydrophobicity .
- Electronic Effects : Fluorine’s electronegativity withdraws electron density, stabilizing the phosphonium center. Methoxy groups (electron-donating) reduce stability but enhance solubility in polar solvents .
- Molecular Weight : The 3-fluorophenyl derivative (MW: 455.3 g/mol) is lighter than 3,4,5-trimethoxybenzyl analogs (MW: 523.4 g/mol), influencing diffusion rates .
Key Research Findings
Synthetic Optimization : Yields for [(3-fluorophenyl)methyl]triphenylphosphonium bromide can exceed 90% using acetonitrile reflux instead of DMF .
Structure-Activity Relationship : Meta-substitution (3-fluorophenyl) improves mitochondrial targeting compared to para-substituted analogs (4-fluorophenyl) .
Thermal Stability : The 3-fluorophenyl derivative decomposes at 220°C, whereas trifluoromethylphenyl analogs remain stable up to 250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
